[(3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-N-[9-[(3S,5S)-5-[[[[(2S,3R)-2,3-dihydroxy-4-methylpentanoyl]amino]-hydroxyphosphoryl]oxymethyl]-3-hydroxyoxolan-2-yl]purin-6-yl]phosphonamidic acid
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Description
N-{[(5-{6-[({[5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]oxy}(hydroxy)phosphoryl)amino]-9H-purin-9-yl}-4-hydroxyoxolan-2-yl)methoxy](hydroxy)phosphoryl}-2,3-dihydroxy-4-methylpentanimidic acid is a member of purines.
Biological Activity
The compound [(3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-N-[9-[(3S,5S)-5-[[[[(2S,3R)-2,3-dihydroxy-4-methylpentanoyl]amino]-hydroxyphosphoryl]oxymethyl]-3-hydroxyoxolan-2-yl]purin-6-yl]phosphonamidic acid is a complex molecule with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
The compound's intricate structure includes multiple functional groups that contribute to its biological activity. It features a purine base linked to a phosphonamidic acid moiety and an oxolane sugar derivative. The stereochemistry of the molecule is critical for its interaction with biological targets.
Key Features
- Purine Base : Essential for nucleic acid interactions.
- Phosphonamidic Acid : Implicated in enzyme inhibition.
- Dihydroxyethyl Group : Enhances solubility and bioavailability.
The compound exhibits several biological activities:
- Antibacterial Activity : It acts as a "Trojan horse" antibiotic, effectively targeting bacterial metabolism by mimicking natural substrates. This mechanism allows it to penetrate bacterial cells and disrupt their function .
- Enzyme Inhibition : Specifically, it inhibits leucine--tRNA ligase (EC 6.1.1.4), which is vital for protein synthesis in bacteria . This inhibition can lead to reduced bacterial growth and viability.
- Antitumor Properties : Preliminary studies suggest that this compound may also have antitumor effects, particularly against glioblastoma cells. The altered metabolism of these cells may be susceptible to the compound's action .
1. Antibacterial Efficacy
A study conducted on various bacterial strains demonstrated that the compound effectively reduced the growth of Agrobacterium tumefaciens, a model organism for studying crown gall disease in plants. The mechanism involved interference with the bacterial metabolic pathways essential for growth .
2. Antitumor Activity
In vitro experiments on glioblastoma cell lines showed that the compound inhibited cell proliferation and induced apoptosis. The proposed mechanism involves the disruption of metabolic pathways that are crucial for tumor cell survival .
Comparative Biological Activity Table
Research Findings
Recent research has highlighted the potential of this compound in various therapeutic contexts:
- Pharmaceutical Applications : Its structural characteristics make it a candidate for drug development aimed at treating bacterial infections and certain cancers.
- Synergistic Effects : Studies suggest that combining this compound with existing antibiotics may enhance efficacy against resistant bacterial strains.
Properties
IUPAC Name |
[5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]oxy-N-[9-[5-[[[(2,3-dihydroxy-4-methylpentanoyl)amino]-hydroxyphosphoryl]oxymethyl]-3-hydroxyoxolan-2-yl]purin-6-yl]phosphonamidic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N6O16P2/c1-8(2)13(32)15(34)20(36)27-45(37,38)41-5-9-3-10(30)21(42-9)28-7-25-12-18(23-6-24-19(12)28)26-46(39,40)44-22-16(35)14(33)17(43-22)11(31)4-29/h6-11,13-17,21-22,29-35H,3-5H2,1-2H3,(H2,27,36,37,38)(H2,23,24,26,39,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMRCGIHIAIVOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)NP(=O)(O)OCC1CC(C(O1)N2C=NC3=C(N=CN=C32)NP(=O)(O)OC4C(C(C(O4)C(CO)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N6O16P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59111-78-3 |
Source
|
Record name | Agrocin 84 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030532 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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